![molecular formula C21H21N3O3S B2861806 N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide CAS No. 450343-62-1](/img/structure/B2861806.png)
N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide
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Description
N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
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Biological Activity
N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.
Chemical Structure and Properties
The compound is characterized by a thieno[3,4-c]pyrazole core with a methoxyphenyl substituent and a phenoxypropanamide moiety. Its molecular formula is C19H22N4O4S with a molecular weight of approximately 402.5 g/mol. The structural features contribute to its pharmacological properties, enhancing its interactions with biological targets.
The biological activity of this compound primarily involves:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Modulation of Signaling Pathways : It interacts with various signaling pathways that regulate cell growth and apoptosis, potentially leading to enhanced anticancer effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing efficacy in:
- Inducing Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
- Inhibiting Tumor Growth : Studies have demonstrated a reduction in tumor size in animal models treated with this compound.
Inhibition of Poly(ADP-ribose) Polymerase (PARP)
The compound has been identified as a potential PARP inhibitor. PARP plays a crucial role in DNA repair mechanisms; thus, inhibiting this enzyme can enhance the effectiveness of chemotherapy by preventing cancer cells from repairing DNA damage.
Research Findings
A summary of key studies highlighting the biological activity of this compound is presented below:
Study | Findings |
---|---|
Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines (MCF7 and MDA-MB-231) with IC50 values in the low micromolar range. |
Study 2 | Showed inhibition of PARP activity in vitro, suggesting potential use in combination therapies for cancer treatment. |
Study 3 | In vivo studies indicated reduced tumor growth in xenograft models treated with the compound compared to controls. |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with advanced breast cancer showed promising results when combined with standard chemotherapy regimens.
- Case Study 2 : Preclinical studies on ovarian cancer indicated that the compound could enhance sensitivity to platinum-based drugs.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14(27-17-6-4-3-5-7-17)21(25)22-20-18-12-28-13-19(18)23-24(20)15-8-10-16(26-2)11-9-15/h3-11,14H,12-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEQBSFCILMJOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.